molecular formula C6H9BrN2O B2970886 (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol CAS No. 1310379-45-3

(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2970886
CAS No.: 1310379-45-3
M. Wt: 205.055
InChI Key: BIZZGAZNGUGHPG-UHFFFAOYSA-N
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Description

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative featuring a bromine atom at the 4-position, an ethyl group at the 1-position, and a hydroxymethyl (-CH2OH) substituent at the 5-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding.

Properties

IUPAC Name

(4-bromo-2-ethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZZGAZNGUGHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-ethyl-1H-pyrazole followed by the introduction of a methanol group. One common method includes the reaction of 1-ethyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-ethyl-1H-pyrazole. This intermediate is then treated with formaldehyde and a reducing agent to introduce the methanol group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 4-bromo-1-ethyl-1H-pyrazole-5-carboxaldehyde or 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-hydro-1-ethyl-1H-pyrazol-5-yl)methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring can participate in various binding interactions with enzymes and receptors, potentially inhibiting their activity. The methanol group can also play a role in the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Ethyl vs. Methyl Substituents
  • (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (): Molecular Formula: C5H7BrN2O Key Differences: The methyl group at the 1-position reduces steric hindrance compared to the ethyl group in the target compound. This may enhance solubility but reduce metabolic stability. Synthesis Yield: 94% via reduction of an ester precursor using DIBAL-H ().
Bromo vs. Chloro Halogens
  • (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol (): Molecular Formula: C6H9ClN2O Key Differences: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric and electronic effects, altering reactivity in substitution reactions.

Functional Group Variations

Methanol vs. Methanamine
Ethanol vs. Methanol
  • 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (): Molecular Formula: C5H6BrN3O3 Key Differences: The nitro group (-NO2) introduces strong electron-withdrawing effects, which may stabilize the pyrazole ring and influence redox properties.

Heterocyclic Core Modifications

Steric and Electronic Effects of Additional Substituents

  • (4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol (): Molecular Formula: C10H8Br2N2O Key Differences: The 3-bromophenyl group increases molecular weight (331.99 g/mol) and steric bulk, which may hinder diffusion across biological membranes but enhance π-π stacking in protein binding sites.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group Evidence ID
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanol C6H9BrN2O 205.06 1-Ethyl, 4-Bromo -CH2OH N/A
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol C5H7BrN2O 191.03 1-Methyl, 5-Bromo -CH2OH
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol C6H9ClN2O 160.60 1,3-Dimethyl, 4-Chloro -CH2OH
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine C6H10BrN3 204.07 1-Ethyl, 4-Bromo -CH2NH2

Biological Activity

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • IUPAC Name: this compound
  • CAS Number: 1310379-45-3
  • Molecular Formula: C6H9BrN2O
  • Molecular Weight: 205.06 g/mol
  • Structure: The compound features a pyrazole ring with a bromine atom and an ethyl group, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. The mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may bind to enzymes involved in critical metabolic pathways, altering their function.
  • Disruption of Protein Function: It can affect the conformation or activity of proteins essential for cellular processes.
  • Induction of Apoptosis: There is potential for triggering programmed cell death in cancer cells through various signaling pathways.

Antibacterial Activity

Research indicates that pyrazole derivatives often exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens.

Minimum Inhibitory Concentration (MIC)

While specific MIC values for this compound are not yet established, related pyrazole compounds have demonstrated promising antibacterial activity:

Compound NameBacterial Strain TestedMIC (µg/mL)Reference
Pyrazole derivative AStaphylococcus aureus32
Pyrazole derivative BE. coli16

Anticancer Activity

The anticancer potential of this compound has been explored, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines.

Cytotoxicity Data

The following table summarizes some findings related to the cytotoxic effects of pyrazole derivatives:

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF7Not specifiedCurrent study
Ethyl-pyrazole derivativeA54926 µM
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG23.25 mg/mL

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of pyrazole derivatives:

  • Antibacterial Evaluation: A study on related pyrazole carboxamide derivatives demonstrated significant antibacterial effects against resistant strains, suggesting similar potential for this compound .
  • Cytotoxicity Screening: Various pyrazole derivatives were screened against multiple cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutics .
  • Structural Studies: Investigations into the crystal structure of pyrazole derivatives have provided insights into their interactions at the molecular level, aiding in the design of more potent analogs .

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